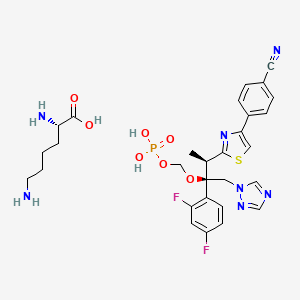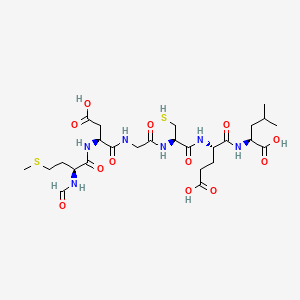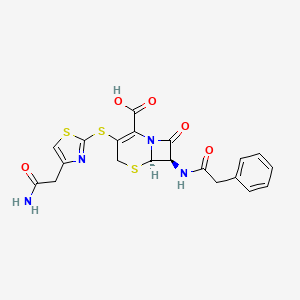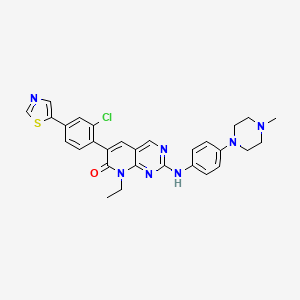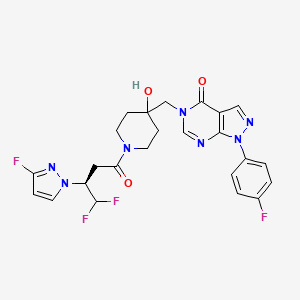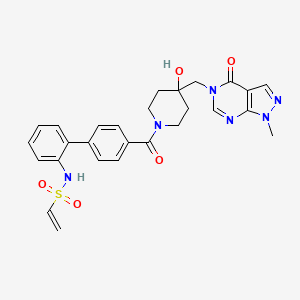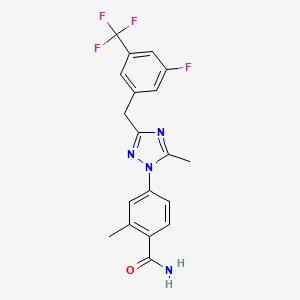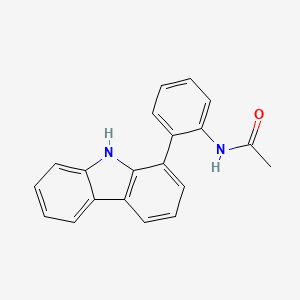
GeA-69
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GeA-69 is a selective, allosteric inhibitor of poly-adenosine-diphosphate-ribose polymerase 14 (PARP14), specifically targeting macrodomain 2 (MD2). This compound has a dissociation constant (Kd) value of 2.1 µM . This compound plays a crucial role in DNA damage repair mechanisms by preventing the recruitment of PARP14 MD2 to sites of laser-induced DNA damage .
作用机制
GeA-69 通过选择性地结合 PARP14 的第二宏结构域 (MD2) 来发挥其作用。 这种结合阻止了 PARP14 募集到 DNA 损伤位点,从而抑制其在 DNA 修复机制中的作用 。 所涉及的分子靶标和途径包括抑制腺苷二磷酸核糖 (ADPR) 与 MD2 的结合,这对 PARP14 的功能至关重要 。
类似化合物:
奥拉帕利: 另一种用于癌症治疗的 PARP 抑制剂。
鲁卡帕利: 一种在癌症治疗中具有应用的 PARP 抑制剂。
尼拉帕利: 用于治疗卵巢癌的 PARP 抑制剂.
This compound 的独特性: this compound 的独特之处在于它选择性地抑制 PARP14 的第二宏结构域,这使其区别于其他针对不同结构域或 PARP 亚型的 PARP 抑制剂 。 这种选择性使 this compound 成为研究 PARP14 在 DNA 修复中的特定功能及其潜在治疗应用的宝贵工具 。
生化分析
Biochemical Properties
GeA-69 plays a crucial role in biochemical reactions by inhibiting the activity of PARP14, a protein involved in various cellular processes, including DNA repair . The compound interacts with macrodomain 2 of PARP14, preventing its recruitment to sites of DNA damage . This interaction is characterized by a low micromolar affinity, making this compound a potent inhibitor . Additionally, this compound exhibits moderate cytotoxicity among HeLa, U-2 OS, and HEK293 cells, indicating its potential as a therapeutic agent .
Cellular Effects
This compound influences various cellular processes by inhibiting PARP14 activity. This inhibition prevents the localization of PARP14 to DNA damage sites, thereby affecting DNA repair mechanisms . The compound also exhibits moderate cytotoxicity in HeLa, U-2 OS, and HEK293 cells, with EC50 values of 58 µM, 52 µM, and 54 µM, respectively . These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to macrodomain 2 of PARP14 . This binding prevents the recruitment of PARP14 to sites of DNA damage, thereby inhibiting its role in DNA repair . The allosteric binding mechanism of this compound ensures its selectivity over other human macrodomains, making it a highly specific inhibitor . This specificity is crucial for its potential therapeutic applications, as it minimizes off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific storage conditions, such as 4°C for solid form and -80°C for solutions . Over time, this compound prevents the recruitment of PARP14 to DNA damage sites, which can lead to long-term effects on cellular function . These effects have been observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower concentrations, the compound effectively inhibits PARP14 activity without causing significant cytotoxicity . At higher doses, this compound exhibits moderate cytotoxicity, which can lead to adverse effects . These dosage-dependent effects are crucial for determining the therapeutic window of this compound and optimizing its use in preclinical and clinical studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA damage repair . The compound interacts with PARP14, a key enzyme in these pathways, and inhibits its activity . This inhibition affects the recruitment of PARP14 to DNA damage sites, thereby modulating the metabolic flux and levels of metabolites involved in DNA repair . Understanding these metabolic pathways is essential for elucidating the therapeutic potential of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound exhibits high cell permeability, with 2% passing paracellularly and 98% transcellularly over the membrane . This high permeability ensures efficient distribution of this compound within cells, allowing it to reach its target sites and exert its inhibitory effects on PARP14 . Additionally, the compound’s solubility in DMSO and methanol facilitates its use in various experimental settings .
Subcellular Localization
This compound predominantly localizes to sites of DNA damage within cells . This localization is facilitated by its interaction with macrodomain 2 of PARP14, which directs the compound to these specific compartments . The subcellular localization of this compound is crucial for its activity, as it ensures that the compound effectively inhibits PARP14 and prevents its recruitment to DNA damage sites . This targeted localization enhances the compound’s therapeutic potential by minimizing off-target effects .
准备方法
合成路线和反应条件: GeA-69 的合成涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。 详细的合成路线和反应条件是专有的,在现有的文献中没有公开披露 。
工业生产方法: this compound 的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 然后使用结晶或色谱等技术对化合物进行纯化 。
化学反应分析
反应类型: GeA-69 经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以将 this compound 转化为还原形式。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 通常使用卤素和亲核试剂等试剂.
主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生氧化衍生物,而还原可能会产生 this compound 的还原形式 。
科学研究应用
GeA-69 具有广泛的科学研究应用,包括:
相似化合物的比较
Olaparib: Another PARP inhibitor used in cancer therapy.
Rucaparib: A PARP inhibitor with applications in cancer treatment.
Niraparib: A PARP inhibitor used for treating ovarian cancer.
Uniqueness of GeA-69: this compound is unique due to its selective inhibition of PARP14 macrodomain 2, which distinguishes it from other PARP inhibitors that target different domains or PARP isoforms . This selectivity makes this compound a valuable tool for studying the specific functions of PARP14 in DNA repair and its potential therapeutic applications .
属性
IUPAC Name |
N-[2-(9H-carbazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-13(23)21-18-11-4-2-7-14(18)16-9-6-10-17-15-8-3-5-12-19(15)22-20(16)17/h2-12,22H,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPDVNYCIOHPGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CC=CC3=C2NC4=CC=CC=C34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does GeA-69 interact with PARP14 MD2 and what are the downstream effects of this interaction?
A: this compound exhibits selective binding to PARP14 MD2, disrupting its ability to recognize and bind to adenosine diphosphate ribose (ADPR) modifications. [] This interaction is achieved through an allosteric mechanism, meaning this compound binds to a site distinct from the ADPR binding pocket, inducing conformational changes that prevent ADPR binding. The research demonstrates that this compound can engage PARP14 MD2 within cells, hindering its localization to DNA damage sites. [] This suggests a potential role for this compound in modulating PARP14-dependent DNA damage response pathways.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol](/img/structure/B607541.png)
